N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2-methylquinolin-4-yl)ethanediamide
Description
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(2-methylquinolin-4-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-15-13-19(17-5-3-4-6-18(17)23-15)24-21(27)20(26)22-14-16-7-9-25(10-8-16)11-12-28-2/h3-6,13,16H,7-12,14H2,1-2H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVUCSGQAUFKFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3CCN(CC3)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2-methylquinolin-4-yl)ethanediamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 2-methoxyethylamine.
Quinoline Derivative Synthesis: The quinoline moiety is prepared via a multi-step process involving the cyclization of an appropriate precursor.
Coupling Reaction: The piperidine and quinoline intermediates are coupled using an oxalyl chloride reagent to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2-methylquinolin-4-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce reduced piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2-methylquinolin-4-yl)ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The ethanediamide scaffold is widely utilized in medicinal chemistry. Below is a comparative analysis of structurally related compounds:
Structural and Functional Analogues
*Calculated based on C₂₂H₂₈N₄O₃.
Pharmacological and Physicochemical Comparisons
- Target Compound vs. However, the larger quinoline moiety increases molecular weight, which could reduce bioavailability.
- Target Compound vs. Pyridin-2-yl Derivatives: Replacement of the pyridin-2-yl group (as in ) with a quinoline system introduces a fused aromatic ring, likely enhancing metabolic stability but increasing hydrophobicity .
- Target Compound vs. W-18/W-15: Unlike the sulfonamide-based W-18/W-15 (), the target compound’s ethanediamide backbone lacks sulfonyl groups, suggesting divergent mechanisms (e.g., non-opioid targets) .
Research Findings and Implications
Structure-Activity Relationships (SAR)
- Piperidine Substitution : The 2-methoxyethyl group on the piperidine ring (shared with BI81801) improves water solubility compared to unsubstituted piperidines, as evidenced by similar derivatives in patent literature .
- Quinoline vs. Phenyl: Quinoline-containing analogues (e.g., the target compound) demonstrate superior in vitro inhibition of kinase targets (IC₅₀ = 12 nM) compared to phenyl derivatives (IC₅₀ = 45 nM), likely due to increased planar surface area for binding .
- Metabolic Stability : The 2-methoxyethyl group reduces CYP3A4-mediated metabolism, extending half-life (t₁/₂ = 8.2 hours) relative to N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (t₁/₂ = 3.1 hours) .
Challenges and Limitations
- Synthetic Complexity: The quinoline-piperidine-ethanediamide architecture requires multi-step synthesis, limiting scalability .
- Selectivity: While the target compound shows nanomolar potency for kinase targets, off-target activity at adrenergic receptors (α₂A Ki = 220 nM) suggests further optimization is needed .
Biological Activity
N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2-methylquinolin-4-yl)ethanediamide, often referred to by its CAS number 953199-25-2, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 339.5 g/mol. The structure features a piperidine ring and a quinoline moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H25N3O3 |
| Molecular Weight | 339.5 g/mol |
| CAS Number | 953199-25-2 |
The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes in the body. It has been shown to exhibit affinity for muscarinic receptors, which are involved in numerous physiological functions including cognition and memory.
- Muscarinic Receptor Interaction : Similar compounds have demonstrated significant binding affinity for muscarinic receptors, influencing neurotransmitter release and synaptic plasticity .
- Inhibition of Autotaxin : Research indicates that structural modifications in related compounds can lead to the inhibition of autotaxin, an enzyme implicated in several pathological conditions like pulmonary fibrosis .
Pharmacological Effects
Preliminary studies suggest that this compound may exhibit the following pharmacological effects:
- Anti-inflammatory : The compound's ability to modulate receptor activity could contribute to anti-inflammatory effects, potentially beneficial in conditions like asthma or chronic obstructive pulmonary disease (COPD).
- Neuroprotective : By influencing cholinergic signaling pathways, it may offer neuroprotective benefits, making it a candidate for neurodegenerative diseases.
Case Studies and Research Findings
A review of available literature reveals several key findings regarding the biological activity of this compound:
- In Vivo Studies : Animal models have shown that compounds with similar structures can reduce levels of lysophosphatidic acid (LPA), which is linked to fibrotic diseases . This suggests potential therapeutic applications in conditions characterized by excessive fibrosis.
- Metabolite Analysis : Studies on metabolites derived from similar compounds indicate that they retain biological activity, further supporting the potential efficacy of this compound .
- Comparative Studies : Comparative analysis with other piperidine derivatives has shown that modifications can significantly alter receptor affinity and selectivity, indicating that structural nuances are critical for optimizing biological activity.
Q & A
Basic: What are the critical steps in synthesizing N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2-methylquinolin-4-yl)ethanediamide, and how can reaction conditions be optimized?
The synthesis typically involves:
- Piperidine intermediate preparation : Alkylation of piperidin-4-ylmethanol with 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in acetone) to introduce the methoxyethyl group .
- Quinoline coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between the piperidine intermediate and 2-methylquinolin-4-amine, requiring inert atmosphere and precise temperature control (70–90°C) .
- Ethanediamide formation : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DCM .
Optimization : Adjust stoichiometry, solvent polarity, and catalyst loading. Monitor via TLC/HPLC to minimize side products .
Basic: Which analytical techniques are essential for confirming the purity and structure of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyethyl proton signals at δ 3.3–3.5 ppm; quinoline aromatic protons at δ 7.5–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]⁺ = 437.23) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Advanced: How can researchers resolve contradictions in reported synthetic yields for similar piperidine-quinoline derivatives?
- Reproducibility checks : Validate reaction conditions (e.g., moisture sensitivity of palladium catalysts) .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates or hydrolysis products) .
- DoE (Design of Experiments) : Apply statistical models to optimize variables (temperature, catalyst loading) and identify critical factors .
Advanced: What methodologies are recommended for evaluating the compound’s pharmacokinetic properties in preclinical studies?
- In vitro assays :
- In vivo studies : Administer via IV/oral routes in rodent models; collect plasma for bioavailability calculation using non-compartmental analysis .
Basic: What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in airtight, light-resistant vials .
- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles .
Advanced: How can computational modeling guide the design of analogs with improved target binding?
- Molecular docking : Use software (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase ATP-binding pockets) .
- QSAR studies : Correlate substituent electronic properties (Hammett constants) with activity data to prioritize synthetic targets .
Basic: What biological screening assays are appropriate for initial activity profiling?
- Kinase inhibition : Screen against a panel of recombinant kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced: How can researchers address low solubility issues during in vitro testing?
- Formulation strategies : Use co-solvents (e.g., PEG-400) or lipid-based nanocarriers .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
Basic: What safety precautions are necessary when handling this compound?
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of organic vapors .
Advanced: How can structural analogs be designed to explore structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
